molecular formula C12H15ClN2O5S B11480570 5-chloro-N-(2-ethoxyethyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide

5-chloro-N-(2-ethoxyethyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide

Cat. No.: B11480570
M. Wt: 334.78 g/mol
InChI Key: HLJRDMBXQLDIBZ-UHFFFAOYSA-N
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Description

5-chloro-N-(2-ethoxyethyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide is a chemical compound with a complex structure that includes a benzoxazole ring, a sulfonamide group, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-ethoxyethyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzoxazole ring, introduction of the sulfonamide group, and the addition of the ethoxyethyl and methyl substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with optimized conditions for scalability. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2-ethoxyethyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chloro or ethoxyethyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at specific positions on the molecule.

Scientific Research Applications

5-chloro-N-(2-ethoxyethyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-ethoxyethyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the benzoxazole ring can interact with DNA or proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-(2-ethoxyethyl)-2-methoxybenzamide: This compound has a similar structure but with a methoxy group instead of a methyl group.

    5-chloro-N-{2-[4-(2-ethoxyethyl)-2,3-dimethylphenoxy]ethyl}-6-ethylpyrimidin-4-amine: This compound has a pyrimidine ring instead of a benzoxazole ring.

Uniqueness

5-chloro-N-(2-ethoxyethyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H15ClN2O5S

Molecular Weight

334.78 g/mol

IUPAC Name

5-chloro-N-(2-ethoxyethyl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide

InChI

InChI=1S/C12H15ClN2O5S/c1-3-19-5-4-14-21(17,18)11-7-10-9(6-8(11)13)15(2)12(16)20-10/h6-7,14H,3-5H2,1-2H3

InChI Key

HLJRDMBXQLDIBZ-UHFFFAOYSA-N

Canonical SMILES

CCOCCNS(=O)(=O)C1=C(C=C2C(=C1)OC(=O)N2C)Cl

Origin of Product

United States

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